
Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Pro-Pro-CHO: is a chemical compound known for its role as a prolyl oligopeptidase inhibitor. This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its ability to inhibit prolyl oligopeptidase, an enzyme involved in the cleavage of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-Pro-CHO typically involves the protection of the proline residues followed by the introduction of the aldehyde group. The process begins with the protection of the amino group of proline using a suitable protecting group such as carbobenzyloxy (Cbz). The protected proline is then coupled with another proline residue. Finally, the aldehyde group is introduced to obtain Z-Pro-Pro-CHO.
Industrial Production Methods: Industrial production of Z-Pro-Pro-CHO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Z-Pro-Pro-CHO primarily undergoes reactions typical of aldehydes and peptides. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild conditions.
Major Products:
Oxidation: Z-Pro-Pro-COOH (carboxylic acid derivative)
Reduction: Z-Pro-Pro-CH₂OH (alcohol derivative)
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Z-Pro-Pro-CHO has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a model compound in studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme inhibition, particularly prolyl oligopeptidase, which is involved in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where prolyl oligopeptidase plays a role, such as neurodegenerative disorders.
Industry: Utilized in the development of enzyme inhibitors and as a standard in analytical techniques.
Wirkmechanismus
Z-Pro-Pro-CHO exerts its effects by inhibiting prolyl oligopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving peptide bonds. This inhibition is crucial in regulating the activity of the enzyme and has implications in various physiological and pathological processes.
Vergleich Mit ähnlichen Verbindungen
Z-Pro-Pro-OH: A similar compound without the aldehyde group, used in peptide synthesis.
Z-Pro-Pro-NH₂: An amide derivative with different reactivity and applications.
Z-Pro-Pro-COOH: The carboxylic acid derivative, often used in studying peptide bond formation.
Uniqueness: Z-Pro-Pro-CHO is unique due to its aldehyde group, which imparts specific reactivity and makes it a potent inhibitor of prolyl oligopeptidase. This distinct feature allows it to be used in various research applications, particularly in enzyme inhibition studies.
Eigenschaften
IUPAC Name |
benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-12-15-8-4-10-19(15)17(22)16-9-5-11-20(16)18(23)24-13-14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZXYSPOAVJYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)


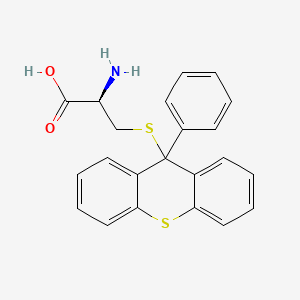

![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
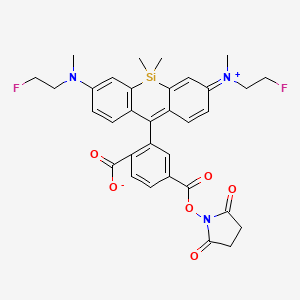
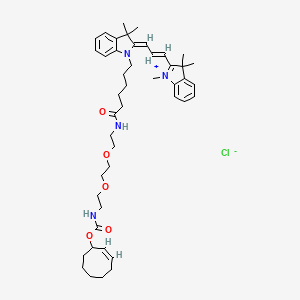
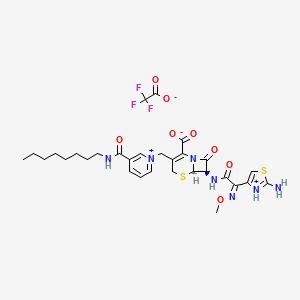
![3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one](/img/structure/B12367783.png)
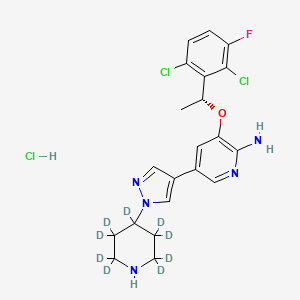
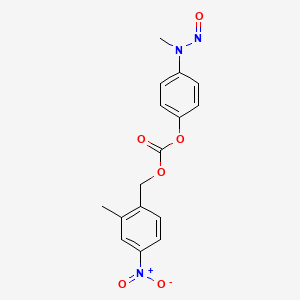

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)
